molecular formula C33H33ClN2O2 B304375 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

Katalognummer B304375
Molekulargewicht: 525.1 g/mol
InChI-Schlüssel: HHCIONUDGATRSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes AMPA and kainate. This compound has been widely used in scientific research for its ability to block the excitatory effects of glutamate on these receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system.

Wirkmechanismus

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one acts as a competitive antagonist of AMPA and kainate receptors, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. By blocking the excitatory effects of glutamate on these receptors, 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one reduces the amplitude and frequency of synaptic currents, leading to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects
2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to reduce the amplitude and frequency of synaptic currents in hippocampal neurons, leading to a decrease in synaptic transmission and plasticity. It has also been shown to reduce the severity and duration of seizures in animal models of epilepsy, suggesting a potential therapeutic role for this compound in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has several advantages for lab experiments, including its high potency and selectivity for AMPA and kainate receptors, its ability to block the excitatory effects of glutamate on these receptors, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential off-target effects on other ion channels and receptors, its relatively short half-life, and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one. One area of interest is the development of more selective and potent antagonists of AMPA and kainate receptors, which could be used to further elucidate the role of these receptors in synaptic transmission and plasticity. Another area of interest is the use of 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one and other AMPA/kainate receptor antagonists as potential therapeutics for neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Finally, there is a need for further research on the potential off-target effects and toxicity of 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one, in order to better understand its safety and efficacy for use in lab experiments and potential clinical applications.

Synthesemethoden

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one can be synthesized by a multistep process involving the reaction of 4-methylphenylacetonitrile with 3-chloro-4-methylbenzoyl chloride to form 3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one. This intermediate is then reacted with methylmagnesium bromide and N,N-dimethylformamide to form the final product, 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one.

Wissenschaftliche Forschungsanwendungen

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has been widely used in scientific research as a tool to study the role of AMPA and kainate receptors in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory. 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one has also been used to study the role of these receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

Produktname

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

Molekularformel

C33H33ClN2O2

Molekulargewicht

525.1 g/mol

IUPAC-Name

2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C33H33ClN2O2/c1-19-6-11-22(12-7-19)28-29-26(17-33(4,5)18-27(29)37)36(24-15-10-21(3)25(34)16-24)32(35)30(28)31(38)23-13-8-20(2)9-14-23/h6-16,28H,17-18,35H2,1-5H3

InChI-Schlüssel

HHCIONUDGATRSZ-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC(=C(C=C5)C)Cl

SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC(=C(C=C5)C)Cl

Kanonische SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=C(C=C4)C)N)C5=CC(=C(C=C5)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.